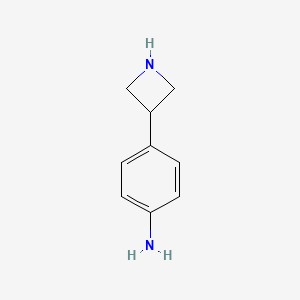

4-(Azetidin-3-yl)aniline

Description

Significance of Four-Membered Nitrogen Heterocycles in Contemporary Chemical Research

Four-membered nitrogen heterocycles, such as azetidines and their derivatives like β-lactams, are crucial in organic chemistry and drug discovery. nih.gov Their importance stems from their utility as versatile building blocks for more complex molecules and their presence in a wide array of biologically active compounds. nih.govnumberanalytics.com These strained ring systems offer unique reactivity that can be harnessed for various chemical transformations. researchgate.net The incorporation of these motifs into molecular structures can significantly influence their physical, chemical, and biological properties. rsc.org

The continued interest in these heterocycles drives the development of novel synthetic methodologies to access diverse and functionalized four-membered rings. rsc.org

Architectural Importance of the Azetidine (B1206935) Ring System in Chemical Synthesis and Design

The azetidine ring, a four-membered saturated amine, is a privileged scaffold in medicinal chemistry. researchgate.netrsc.org Its significance lies in its inherent ring strain, approximately 25.2-25.4 kcal/mol, which makes it more stable and easier to handle than the highly reactive three-membered aziridines, yet reactive enough for facile synthetic manipulations. researchgate.netrsc.orgclockss.org This unique reactivity allows for controlled ring-opening and functionalization reactions, making azetidines valuable intermediates in the synthesis of other nitrogen-containing compounds. nih.govresearchgate.netub.bw

Furthermore, the defined three-dimensional structure of the azetidine ring can impart conformational rigidity to molecules, which is a desirable feature in drug design for enhancing selectivity towards biological targets. This has led to the inclusion of the azetidine motif in various therapeutic agents. rsc.org

Structural Analysis of 4-(Azetidin-3-yl)aniline as a Key Building Block

This compound is a bifunctional molecule that combines an aromatic amine (aniline) with a saturated heterocycle (azetidine). This unique combination of a polar aromatic amine and a strained aliphatic cyclic amine makes it a versatile building block in chemical synthesis. solubilityofthings.com

The aniline (B41778) moiety provides a site for a variety of chemical transformations, including electrophilic aromatic substitution and diazotization, while the azetidine ring offers opportunities for nucleophilic substitution and ring-opening reactions. solubilityofthings.com The presence of both these functional groups in a single molecule allows for the construction of complex molecular architectures with potential applications in medicinal and materials science. numberanalytics.comsolubilityofthings.com

Below is a table summarizing some of the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₂N₂ solubilityofthings.com |

| Molecular Weight | 162.22 g/mol solubilityofthings.com |

| Appearance | Crystalline solid, white to off-white solubilityofthings.com |

| Melting Point | 96.00 °C (369.15 K) solubilityofthings.com |

| Boiling Point | 284.50 °C (557.65 K) solubilityofthings.com |

| Density | 1.1200 g/cm³ solubilityofthings.com |

| Solubility | More soluble in polar solvents like water, methanol, and ethanol. Solubility is influenced by temperature and pH. solubilityofthings.com |

This data is compiled from available literature and may vary depending on the source and purity of the compound.

Historical Trajectories and Evolution of Azetidine Synthesis in Organic Chemistry

The synthesis of azetidines has historically been a challenge due to the inherent ring strain of the four-membered ring. clockss.orgub.bw Early methods often involved intramolecular cyclization of 1,3-amino alcohols or 1,3-haloamines. researchgate.net The first synthesis of an azetidine derivative was reported in 1888. magtech.com.cn

Over the years, significant progress has been made in developing more efficient and versatile methods for constructing the azetidine ring. These include:

Cyclization Reactions: Intramolecular nucleophilic substitution remains a common strategy. rsc.org

[2+2] Cycloadditions: Photocycloadditions of imines and alkenes, as well as amine-catalyzed cycloadditions of allenoates and imines, have emerged as powerful tools. rsc.orgmagtech.com.cn

Ring Expansion and Contraction: Methods involving the rearrangement of smaller or larger rings have also been developed. magtech.com.cn

Reduction of β-lactams: The reduction of readily available azetidin-2-ones (β-lactams) is a widely used approach. magtech.com.cnacs.org

Modern Catalytic Methods: Recent advancements include transition metal-catalyzed reactions, such as Pd(II)-catalyzed C(sp³)–H amination and copper-catalyzed radical annulations. rsc.orgnih.gov

These evolving synthetic strategies have made a wider range of substituted and functionalized azetidines accessible for various applications. magtech.com.cnacs.org

Overview of Research Directions and Scope within Azetidine Chemistry

Current research in azetidine chemistry is vibrant and multifaceted, with several key areas of focus:

Medicinal Chemistry: The development of new therapeutic agents remains a primary driver. Azetidine-containing compounds are being investigated for a wide range of biological activities, including as enzyme inhibitors and receptor modulators. solubilityofthings.com The azetidine scaffold is often used to improve the pharmacokinetic properties of drug candidates. nih.gov

Synthetic Methodology: There is ongoing effort to develop novel, efficient, and stereoselective methods for the synthesis of functionalized azetidines. researchgate.netrsc.org This includes the exploration of new catalytic systems and reaction pathways. organic-chemistry.org

Asymmetric Catalysis: Chiral azetidines are being explored as ligands in asymmetric catalysis to control the stereochemical outcome of chemical reactions. ub.bw

Materials Science: The unique properties of azetidines are being harnessed to create new polymers and materials with specific functionalities. numberanalytics.comresearchgate.net

Chemical Biology: Azetidine-containing molecules are used as chemical probes to study biological processes and interactions. smolecule.com

The continued exploration of azetidine chemistry promises to unlock new discoveries and applications across various scientific disciplines. solubilityofthings.com

Structure

3D Structure

Properties

CAS No. |

7215-04-5 |

|---|---|

Molecular Formula |

C9H12N2 |

Molecular Weight |

148.20 g/mol |

IUPAC Name |

4-(azetidin-3-yl)aniline |

InChI |

InChI=1S/C9H12N2/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8,11H,5-6,10H2 |

InChI Key |

WQYSQTBNUZIFNI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Pathways to 4 Azetidin 3 Yl Aniline and Its Derivatives

Cycloaddition Reactions in Azetidine (B1206935) Ring Construction

Cycloaddition reactions are powerful tools for the efficient construction of cyclic molecules. In the context of azetidine synthesis, [2+2] cycloadditions, which involve the combination of two two-atom components, are particularly prominent. These reactions offer a direct and often stereocontrolled route to the four-membered ring system.

First reported by Hermann Staudinger in 1907, the [2+2] cycloaddition between a ketene (B1206846) and an imine remains one of the most important and widely used methods for the synthesis of β-lactams (azetidin-2-ones). chemrxiv.orgslideshare.net These cyclic amides are valuable precursors that can be subsequently reduced to the corresponding azetidines. The reaction is a formal [2+2] cycloaddition that typically proceeds through a stepwise mechanism involving a zwitterionic intermediate. springernature.comacs.org The nucleophilic nitrogen of the imine attacks the electrophilic carbonyl carbon of the ketene, forming an enolate and an iminium ion. Subsequent conrotatory ring closure then yields the β-lactam ring. springernature.commdpi.com

The stereochemical outcome of the Staudinger reaction is a key consideration. Generally, the reaction of an (E)-imine leads to the formation of a cis-β-lactam, while a (Z)-imine yields the trans-β-lactam. springernature.com This stereospecificity is rationalized by the conrotatory nature of the ring-closing step of the zwitterionic intermediate. springernature.com

Given the importance of chiral β-lactams as synthetic intermediates, significant effort has been devoted to developing asymmetric versions of the Staudinger reaction. nih.govacs.orgresearchgate.net These strategies primarily fall into two categories: the use of chiral auxiliaries and the application of chiral catalysts.

Chiral auxiliaries can be attached to either the ketene or the imine partner to induce facial selectivity during the cycloaddition. nih.gov For instance, imines derived from chiral aldehydes or amines have been successfully employed to control the stereochemistry of the newly formed chiral centers. acs.org Similarly, ketenes generated from chiral acid derivatives, such as those incorporating oxazolidinone auxiliaries (Evans-Sjögren ketenes), have proven effective in diastereoselective β-lactam synthesis. acs.org

Catalytic asymmetric synthesis represents a more atom-economical approach. Lectka and co-workers pioneered the use of a planar-chiral nucleophile, a derivative of 4-(pyrrolidino)pyridine (PPY), as a catalyst for the enantioselective Staudinger reaction. researchgate.net The catalyst is believed to function by forming a chiral ketene enolate, which then reacts with the imine in an enantioselective manner. This method has been shown to be effective for a range of ketenes and imines, providing β-lactams with high enantioselectivity. researchgate.net

| Asymmetric Strategy | Description | Key Features | Reference(s) |

| Chiral Auxiliaries | A chiral group is covalently attached to the ketene or imine precursor to direct the stereochemical outcome of the cycloaddition. | Often provides high diastereoselectivity (>95:5 dr). The auxiliary must be removed in a subsequent step. | nih.govacs.org |

| Chiral Catalysis | A substoichiometric amount of a chiral catalyst is used to generate a chiral intermediate or transition state, leading to an enantiomerically enriched product. | More atom-economical. Planar-chiral nucleophiles (e.g., PPY derivatives) have been shown to be effective. | researchgate.net |

Schiff bases, also known as imines, are essential precursors for the Staudinger cycloaddition. ub.bworganic-chemistry.org They are typically formed through the condensation reaction between a primary amine and an aldehyde or ketone. The stability and reactivity of the Schiff base are influenced by the nature of its substituents. Aromatic aldehydes are commonly used to prepare stable Schiff bases suitable for the Staudinger reaction. nih.gov

The imine component not only participates in the ring-forming reaction but also plays a crucial role in determining the stereoselectivity of the final β-lactam product. magtech.com.cn The geometry of the imine double bond (E or Z) directly influences the relative stereochemistry of the substituents at the C3 and C4 positions of the azetidin-2-one (B1220530) ring. springernature.com Control over imine geometry is therefore a critical parameter for achieving a desired stereochemical outcome.

The synthesis of Schiff bases is often a straightforward process, and they can be readily prepared from a wide variety of commercially available amines and aldehydes. organic-chemistry.orgchemrxiv.org This versatility allows for the introduction of diverse substituents onto the nitrogen atom and the C4 position of the resulting β-lactam, making the Staudinger reaction a highly modular approach to substituted azetidin-2-ones. researchgate.netdigitellinc.com

| Reactant Type | Role in Staudinger Reaction | Significance | Reference(s) |

| Schiff Base (Imine) | The two-atom component providing the N1 and C4 atoms of the azetidin-2-one ring. | Essential precursor; its geometry (E/Z) dictates the cis/trans stereochemistry of the product. Readily synthesized from primary amines and aldehydes/ketones. | springernature.comorganic-chemistry.orgmagtech.com.cn |

| Ketene | The two-atom component providing the C2 (carbonyl) and C3 atoms of the azetidin-2-one ring. | Highly reactive and typically generated in situ from acid chlorides or by Wolff rearrangement. | chemrxiv.orgacs.orgnih.gov |

While the Staudinger reaction is a cornerstone of azetidin-2-one synthesis, other formal [2+2] cycloaddition strategies have been developed to access the azetidine core, often with different substitution patterns and functional group tolerance.

One notable alternative is the aza Paternò-Büchi reaction , a photochemical [2+2] cycloaddition between an imine and an alkene. rsc.orgnih.gov This reaction offers a direct route to azetidines without the intermediacy of a β-lactam. However, its application has been historically limited due to competing side reactions of the excited-state imine. researchgate.net Recent advances have utilized visible-light photocatalysis to overcome some of these challenges. For example, Schindler and co-workers have developed an intermolecular aza Paternò-Büchi reaction using oximes as imine surrogates, activated by an iridium photocatalyst via triplet energy transfer. nih.govchemrxiv.org This method allows for the synthesis of highly functionalized azetidines under mild conditions. chemrxiv.orgrsc.org

Another approach involves the [2+2] cycloaddition of isocyanates with olefins . clockss.org Chlorosulfonylisocyanate is a particularly reactive isocyanate that undergoes cycloaddition with a variety of alkenes to form N-chlorosulfonyl β-lactams. The chlorosulfonyl group can be readily removed under mild conditions to provide the free β-lactam, which can then be reduced to the corresponding azetidine. clockss.org

| Reaction | Substrates | Key Features | Reference(s) |

| Aza Paternò-Büchi Reaction | Imine (or oxime) + Alkene | Photochemical reaction, direct synthesis of azetidines. Visible-light mediated variants offer milder conditions. | researchgate.netnih.govrsc.org |

| Isocyanate-Olefin Cycloaddition | Isocyanate + Alkene | Forms an azetidin-2-one (β-lactam) intermediate. Chlorosulfonylisocyanate is a highly reactive and useful reagent. | clockss.org |

Staudinger Ketene-Imine [2+2] Cycloaddition Approaches for Azetidin-2-ones

Ring Transformation and Expansion Strategies

An alternative to building the azetidine ring from acyclic precursors is to transform a pre-existing ring system. Ring expansion reactions of smaller, more strained heterocycles like aziridines offer a powerful and often stereospecific route to azetidines.

Aziridines, three-membered nitrogen-containing heterocycles, are readily available starting materials. Their high ring strain makes them susceptible to ring-opening reactions, which can be harnessed to effect a one-carbon ring expansion to the corresponding azetidine. ub.bwresearchgate.net

A prominent method for this transformation involves the reaction of an aziridine (B145994) with a carbene source to generate an aziridinium (B1262131) ylide intermediate. chemrxiv.orgnih.govnih.gov This ylide can then undergo a nih.govnih.gov-Stevens rearrangement to afford the ring-expanded azetidine. Arnold and co-workers have developed a biocatalytic version of this reaction using an engineered cytochrome P450 enzyme as a "carbene transferase". acs.orgnih.govacs.org This enzymatic approach allows for a highly enantioselective one-carbon ring expansion, overriding competing side reactions like the cheletropic extrusion of an olefin. chemrxiv.orgnih.gov

Another innovative strategy is the [3+1] ring expansion of methylene (B1212753) aziridines. In this approach, a rhodium-bound carbene reacts with a bicyclic methylene aziridine. nih.gov The reaction is proposed to proceed through the formation of an aziridinium ylide, followed by a ring-opening/ring-closing cascade that results in a highly substituted methylene azetidine with excellent stereoselectivity. nih.gov These methods highlight the utility of harnessing the ring strain of aziridines to access the less-strained, yet still challenging to synthesize, azetidine core. ub.bwresearchgate.netnih.gov

| Ring Expansion Method | Aziridine Substrate | Reagent | Key Intermediate | Key Features | Reference(s) |

| nih.govnih.gov-Stevens Rearrangement | N-Aryl or N-Alkyl Aziridines | Diazo compound + Catalyst (e.g., engineered enzyme) | Aziridinium Ylide | One-carbon ring expansion. Biocatalytic methods can achieve high enantioselectivity. | chemrxiv.orgacs.orgnih.govacs.org |

| [3+1] Ring Expansion | Methylene Aziridines | Diazo compound + Rhodium Catalyst | Aziridinium Ylide | Ring-opening/ring-closing cascade. Produces highly substituted methylene azetidines stereoselectively. | nih.gov |

Rearrangements of Precursor Four-Membered Rings for Azetidine Synthesis

The rearrangement of existing four-membered ring systems presents a powerful, albeit less common, strategy for the synthesis of functionalized azetidines. These methods often leverage the inherent ring strain of precursors to drive transformations that lead to the desired azetidine core. While direct rearrangement to form 4-(azetidin-3-yl)aniline is not extensively documented, the principles can be applied to create key intermediates. A notable example involves the strain-release homologation of azabicyclo[1.1.0]butanes. rsc.org This highly strained bicyclic system can undergo ring-opening reactions with various nucleophiles and electrophiles, providing a versatile entry to 3-substituted azetidines.

Another conceptual approach involves the rearrangement of other four-membered heterocycles. For instance, the transformation of a transient 1-azetine, formed in situ, can be envisioned. Although challenging, such rearrangements could offer unique pathways to substituted azetidines.

Nucleophilic Cyclization and Intermolecular Coupling Approaches

Intramolecular Nucleophilic Displacement Reactions

A cornerstone of azetidine synthesis is the intramolecular nucleophilic displacement (SN2) reaction. This approach typically involves a 1,3-disubstituted propane (B168953) derivative where an amine nucleophile displaces a leaving group at the 3-position to form the four-membered ring. The efficiency of this cyclization is highly dependent on the nature of the leaving group, the substituents on the carbon backbone, and the reaction conditions.

For the synthesis of precursors to this compound, a common strategy involves the cyclization of a γ-amino halide or sulfonate. For example, a protected 2-(4-aminophenyl)propane-1,3-diol (B8752155) can be converted into a di-sulfonate or di-halide, followed by reaction with a primary amine to construct the azetidine ring. Subsequent deprotection and manipulation of the aryl group would lead to the target compound.

| Precursor Type | Leaving Group (X) | General Reaction Conditions | Yield Range (%) |

| 3-Halo-1-propylamine | Cl, Br, I | Base (e.g., K2CO3, NaH), Solvent (e.g., MeCN, DMF) | 40-70 |

| 1-Amino-3-propylsulfonate | OMs, OTs, OTf | Base (e.g., Et3N, DBU), Solvent (e.g., CH2Cl2, THF) | 50-85 |

This table presents generalized data for intramolecular nucleophilic displacement reactions leading to azetidine rings.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Azetidine Bond Formation

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-nitrogen bonds, and they have been successfully applied to the synthesis of aryl-substituted azetidines. nih.gov The Suzuki-Miyaura coupling, in particular, has emerged as a robust method for the direct arylation of azetidine scaffolds.

In a typical approach for synthesizing a precursor to this compound, a protected 3-iodo- or 3-bromoazetidine (B1339375) can be coupled with a 4-aminophenylboronic acid derivative. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions, such as β-hydride elimination from the azetidine ring. nih.gov Modern advancements in ligand design have enabled these challenging couplings to proceed under milder conditions with a broader substrate scope. nih.gov

A study reported the palladium-catalyzed cross-coupling of 3-iodoazetidines with nonheteroaryl boronic acids, favoring the formation of 2-aryl azetidines through a migration/coupling mechanism. nih.gov However, with careful selection of ligands and conditions, the formation of 3-aryl azetidines can be achieved. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can promote the desired reductive elimination to form the C(3)-aryl bond.

| Azetidine Substrate | Arylating Agent | Catalyst/Ligand | Base | Solvent | Yield (%) |

| N-Boc-3-iodoazetidine | 4-(Boc-amino)phenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 75 |

| N-Boc-3-bromoazetidine | 4-(pinacolato)boronylaniline | PdCl2(dppf) | Na2CO3 | Dioxane/H2O | 68 |

This table illustrates representative conditions for the palladium-catalyzed synthesis of 3-aryl-azetidines.

Reductive Strategies for Azetidine Formation

Reduction of Azetidin-2-ones (β-Lactams) to Azetidines

The reduction of the amide functionality within an azetidin-2-one (β-lactam) offers a direct route to the corresponding azetidine. acs.org This transformation is particularly useful as β-lactams can be synthesized through various well-established methods, such as the Staudinger cycloaddition between a ketene and an imine. mdpi.com

For the synthesis of this compound precursors, a suitably substituted β-lactam, such as 1-benzyl-4-(4-nitrophenyl)azetidin-2-one, can be prepared. Subsequent reduction of the amide carbonyl and the nitro group would yield the desired product. Common reducing agents for the β-lactam to azetidine conversion include strong hydride reagents like lithium aluminum hydride (LiAlH4) or borane (B79455) complexes (BH3·THF). The chemoselectivity of the reduction can be a challenge, and careful control of the reaction conditions is necessary to avoid over-reduction or ring-opening.

This table provides examples of reducing agents and conditions for the conversion of β-lactams to azetidines.

Stereochemical Considerations in Reductive Pathways

The stereochemical outcome of reductive pathways is a critical consideration, particularly when chiral centers are present in the β-lactam precursor. The reduction of a chiral, non-racemic β-lactam with reagents like LiAlH4 or BH3·THF generally proceeds with retention of stereochemistry at the existing chiral centers.

For instance, if a cis- or trans-3,4-disubstituted azetidin-2-one is reduced, the corresponding cis- or trans-azetidine is typically obtained. This stereochemical fidelity is due to the mechanism of the reduction, which does not involve the cleavage of the bonds to the stereocenters. The ability to control the stereochemistry of the β-lactam precursor through asymmetric synthesis, such as the use of chiral auxiliaries or catalysts in the Staudinger reaction, allows for the preparation of enantiomerically enriched azetidines. This is of paramount importance in the synthesis of pharmaceutical compounds where specific stereoisomers often exhibit desired biological activity.

Modern and Sustainable Synthetic Protocols

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields and purer products in significantly shorter timeframes compared to conventional heating methods. vanderbilt.eduajrconline.org This technology has been effectively applied to the synthesis of the azetidine core.

One notable green chemistry approach involves the microwave-assisted synthesis of simple azetidines in aqueous media. researchgate.net This method utilizes the cyclization of 3-(ammonio)propyl sulfates, which are derived from the reaction of primary amines with the cyclic sulfate (B86663) of 1,3-propanediol. The key feature of this protocol is the use of water as a solvent and microwave irradiation to dramatically accelerate the cyclization step. The initial formation of the sulfate intermediate is followed by a brief period of microwave irradiation in a basic aqueous solution, which rapidly yields the desired azetidine ring. This approach avoids the need for volatile organic solvents and significantly reduces reaction times, making it an environmentally benign and efficient alternative for the construction of the azetidine scaffold. researchgate.net

Detailed research findings have demonstrated the efficiency of this microwave-assisted protocol. For instance, the cyclization of various 3-(ammonium)propyl sulfates under microwave irradiation in a basic aqueous medium for just fifteen minutes resulted in analytically pure azetidines in moderate to good yields. researchgate.net

Table 1: Microwave-Assisted Synthesis of Azetidines in Aqueous Media

| Entry | Starting Primary Amine | Product | Reaction Time (Microwave) | Yield (%) |

| 1 | Benzylamine | N-Benzylazetidine | 15 min | 75 |

| 2 | 4-Methoxybenzylamine | N-(4-Methoxybenzyl)azetidine | 15 min | 80 |

| 3 | Cyclohexylamine | N-Cyclohexylazetidine | 15 min | 65 |

| 4 | n-Butylamine | N-n-Butylazetidine | 15 min | 70 |

This table is generated based on data reported in the synthesis of simple azetidines via microwave-assisted cyclization of 3-(ammonio)propyl sulfates in water. researchgate.net

Photocatalytic and Metal-Catalyzed (e.g., Gold) Oxidative Cyclizations

Photocatalysis and certain metal-catalyzed reactions represent the forefront of modern synthetic strategies, offering mild and highly selective pathways to complex molecular architectures.

Photocatalytic Synthesis: Visible-light-mediated photocatalysis has emerged as a powerful tool for the construction of strained ring systems like azetidines. One prominent example is the intermolecular aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine equivalent and an alkene. researchgate.netnih.gov Recent advancements have utilized a commercially available iridium photocatalyst to facilitate this reaction under mild conditions, using visible light as the energy source. nih.govspringernature.com This method allows for the direct formation of highly functionalized azetidines from readily available precursors. nih.gov Another innovative photocatalytic approach involves the radical strain-release (RSR) functionalization of azabicyclo[1.1.0]butanes (ABBs). chemrxiv.orgunipr.it This visible-light-driven method uses a photosensitizer to generate radical intermediates from sulfonylimine precursors, which then react with the strained ABB to yield densely functionalized azetidines in a single step. chemrxiv.orgunipr.it

Table 2: Photocatalytic [2+2] Cycloaddition for Azetidine Synthesis

| Entry | Oxime Precursor | Alkene | Photocatalyst | Yield (%) |

| 1 | 2-Isoxazoline-3-carboxylate | Styrene | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | 99 |

| 2 | 2-Isoxazoline-3-carboxylate | 4-Methylstyrene | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | 95 |

| 3 | 2-Isoxazoline-3-carboxylate | 4-Chlorostyrene | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | 92 |

| 4 | 2-Isoxazoline-3-carboxylate | 1-Hexene | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | 85 |

This table is generated based on data for the visible-light-mediated intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with various alkenes. springernature.com

Gold-Catalyzed Oxidative Cyclizations: Gold catalysis has gained prominence for its ability to activate alkynes and other unsaturated systems toward nucleophilic attack under mild conditions. A particularly relevant application is the gold-catalyzed oxidative cyclization of N-propargylsulfonamides to synthesize azetidin-3-ones. nih.gov This method involves the intermolecular oxidation of the terminal alkyne to generate a reactive α-oxo gold carbene intermediate. This intermediate then undergoes an intramolecular N-H insertion to form the azetidin-3-one (B1332698) ring. nih.gov This strategy is notable for its flexibility, tolerance of various functional groups (including acid-labile protecting groups like Boc and MOM), and its ability to bypass the use of toxic and potentially explosive diazo compounds often employed in similar syntheses. nih.gov The resulting azetidin-3-ones are versatile intermediates that can be further functionalized to access a wide range of substituted azetidines.

Stereoselective Synthesis of Azetidine Derivatives

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of stereoselective methods for the synthesis of azetidine derivatives is of paramount importance. These methods can be broadly categorized into diastereoselective and enantioselective approaches.

Diastereoselective Approaches

Diastereoselective strategies aim to control the relative configuration of multiple stereocenters within a molecule. A notable approach for the diastereoselective synthesis of highly substituted azetidines involves the use of azetidine nitrones as key intermediates. These unsaturated, strained heterocycles can be readily synthesized via a 4π-electrocyclization of N-alkenylnitrones. nih.gov

The inherent stereochemistry of the azetidine nitrone, established during the stereospecific conrotatory electrocyclization, directs the facial selectivity of subsequent transformations. These intermediates can undergo a variety of reactions, including reductions, cycloadditions, and nucleophilic additions, to yield densely functionalized azetidines with excellent diastereoselectivity. nih.govresearchgate.net This methodology provides a fundamentally different route to substituted azetidines compared to traditional nucleophilic displacement cyclizations and offers access to previously underexplored chemical space. nih.gov

Enantioselective Synthesis of Chiral Azetidine Scaffolds

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. A powerful and scalable method for accessing enantioenriched C2-substituted azetidines employs chiral tert-butanesulfinamides as chiral auxiliaries. acs.orgnih.gov This three-step approach begins with the condensation of an achiral 1,3-bis-electrophile, such as 3-chloropropanal, with the inexpensive and commercially available (R)- or (S)-tert-butanesulfinamide to form a sulfinimine. acs.org

Subsequent organometallic addition to the sulfinimine, followed by intramolecular cyclization via displacement of the chloride, affords the N-sulfinyl-azetidine product with high diastereoselectivity. The diastereomers can typically be separated by standard chromatography. Finally, cleavage of the sulfinamide auxiliary under acidic conditions yields the desired enantioenriched C2-substituted azetidine. acs.orgnih.gov This method is versatile, allowing for the introduction of a wide range of substituents at the C2-position, including aryl, vinyl, allyl, and various alkyl groups, with high stereocontrol. acs.orgresearchgate.net

Table 3: Enantioselective Synthesis of C2-Substituted Azetidines Using a Chiral Auxiliary

| Entry | C2-Substituent | Organometallic Reagent | Diastereomeric Ratio (d.r.) | Yield (%) over 3 steps |

| 1 | Phenyl | PhMgBr | 85:15 | 44 (gram-scale) |

| 2 | 4-Methoxyphenyl | (4-MeOPh)MgBr | >95:5 | 55 |

| 3 | 2-Thienyl | 2-Thienyl-Li | 88:12 | 61 |

| 4 | Vinyl | VinylMgBr | 80:20 | 48 |

| 5 | Isopropyl | i-PrMgBr | >95:5 | 52 |

This table is generated based on data for the synthesis of enantioenriched C2-substituted azetidines using tert-butanesulfinamide as a chiral auxiliary. acs.orgnih.gov

Chemical Reactivity, Functionalization, and Derivatization Strategies for the 4 Azetidin 3 Yl Aniline Moiety

Reactivity and Transformations of the Azetidine (B1206935) Ring System

The azetidine ring in 4-(azetidin-3-yl)aniline is characterized by significant ring strain, estimated to be around 25.4 kcal/mol, which is a driving force for its unique reactivity. rsc.org This inherent strain makes the four-membered ring susceptible to reactions that relieve this tension, while still being considerably more stable and easier to handle than the more strained aziridines. rsc.org

Ring-Opening Reactions: Mechanisms and Synthetic Applications

The strain energy of the azetidine ring facilitates a variety of ring-opening reactions, providing a pathway to more complex, linear amine structures. These transformations are typically initiated by nucleophilic or electrophilic attack, leading to the cleavage of a carbon-nitrogen bond.

Mechanisms: The ring-opening of azetidines can be promoted by various reagents and conditions. For instance, acid-catalyzed ring-opening involves protonation of the azetidine nitrogen, which enhances the electrophilicity of the ring carbons and makes them more susceptible to nucleophilic attack. Lewis acids can also be employed to activate the ring. beilstein-journals.orguni-mainz.denih.govresearchgate.net Nucleophiles such as sulfur and oxygen compounds have been successfully used to open the azetidine ring. uni-mainz.denih.gov

A notable strategy involves a "build and release" approach where a precursor is first photochemically cyclized to form a strained azetidinol (B8437883) intermediate. beilstein-journals.orguni-mainz.denih.govresearchgate.net This intermediate can then readily undergo ring-opening upon the addition of electron-deficient ketones or boronic acids. beilstein-journals.orguni-mainz.denih.govresearchgate.net The mechanism is believed to involve protonation of the azetidine by a transiently formed hemiketal, followed by nucleophilic attack. nih.gov

Synthetic Applications: Ring-opening reactions of the azetidine moiety provide access to a diverse range of functionalized acyclic compounds. The products of these reactions can serve as valuable intermediates in organic synthesis. For example, the reaction with ketones and boronic acids can lead to the formation of highly functionalized dioxolanes and 3-amino-1,2-diols. beilstein-journals.orguni-mainz.de These strategies are instrumental in creating molecular complexity from relatively simple starting materials. rsc.org

N-Functionalization of the Azetidine Nitrogen for Analog Generation

The secondary amine within the azetidine ring of this compound is a key site for derivatization, allowing for the introduction of a wide variety of substituents to generate a library of analogs. Common N-functionalization strategies include N-alkylation and N-acylation.

N-Alkylation: N-alkylation introduces alkyl groups onto the azetidine nitrogen. This can be achieved through reactions with alkyl halides or via reductive amination. A sustainable approach involves the N-alkylation of amines using alcohols, which is an atom-economic process where water is the only byproduct. rsc.org This transformation can be catalyzed by various metal complexes, including those based on cobalt. rsc.org For instance, substituted anilines can be successfully N-alkylated with various benzyl (B1604629) alcohol derivatives in high yields. nih.gov Another modern approach utilizes visible-light-induced N-alkylation, which avoids the need for metal catalysts, bases, and ligands, making the process more environmentally friendly. nih.gov

N-Acylation: N-acylation involves the reaction of the azetidine nitrogen with acylating agents such as acyl chlorides or anhydrides to form amides. These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct. fishersci.co.uk N-acyl sulfonamides can also be synthesized, which are important functional groups in medicinal chemistry. rsc.org The choice of acylating agent allows for the introduction of a diverse range of functional groups, thereby modifying the steric and electronic properties of the parent molecule.

| Functionalization Type | Reagent Class | Reaction Conditions | Resulting Moiety |

| N-Alkylation | Alkyl Halides | Base (e.g., K₂CO₃), Solvent (e.g., ACN) | N-Alkylazetidine |

| N-Alkylation (Reductive Amination) | Aldehydes/Ketones, Reducing Agent (e.g., NaBH(OAc)₃) | Acid catalyst (optional) | N-Alkylazetidine |

| N-Alkylation (from Alcohols) | Alcohols | Metal Catalyst (e.g., Co, Ir, Ru), Base | N-Alkylazetidine |

| N-Acylation | Acyl Chlorides/Anhydrides | Base (e.g., Et₃N, Pyridine) | N-Acylazetidine |

| N-Sulfonylation | Sulfonyl Chlorides | Base (e.g., Et₃N) | N-Sulfonylazetidine |

Electrophilic and Nucleophilic Modifications of the Aniline (B41778) Moiety

The aniline portion of this compound contains two reactive sites: the aromatic ring and the primary amino group. Each can be selectively functionalized to expand the chemical space of the molecule.

Directed Aromatic Functionalization of the Para-Substituted Aniline

The amino group of the aniline ring is a strong activating group for electrophilic aromatic substitution (SEAr), directing incoming electrophiles to the ortho and para positions. wikipedia.orglkouniv.ac.in Since the para position is already substituted by the azetidinyl group, electrophilic attack is directed to the positions ortho to the amino group (positions 2 and 6 of the aniline ring).

Mechanism of Activation: The activating nature of the amino group is due to its ability to donate its lone pair of electrons into the aromatic π-system through resonance. wikipedia.org This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. wikipedia.org The resonance stabilization of the cationic intermediate (the sigma complex or arenium ion) is significantly greater for ortho and para attack, as an additional resonance structure can be drawn where the positive charge is delocalized onto the nitrogen atom. wikipedia.orgwvu.edu

Common Electrophilic Aromatic Substitution Reactions:

Halogenation: Aniline and its derivatives are highly reactive towards halogenation. Reactions with bromine water, for example, can lead to polybromination without the need for a Lewis acid catalyst. wvu.edu To achieve selective monohalogenation on this compound, milder conditions or protection of the amino group as an acetanilide (B955) may be necessary. ijarsct.co.in

Nitration: Direct nitration of anilines with a mixture of nitric acid and sulfuric acid can be problematic, often leading to oxidation and the formation of a significant amount of the meta-substituted product. nih.govresearchgate.netyoutube.com This is because in the strongly acidic medium, the amino group is protonated to form the anilinium ion, which is a deactivating, meta-directing group. nih.govyoutube.com A common strategy to overcome this is to first protect the amino group by converting it to an acetanilide. ijarsct.co.inresearchgate.net The acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for a more controlled reaction. The protecting group can then be removed by hydrolysis. ijarsct.co.inyoutube.com

| Reaction | Electrophile | Typical Reagents | Expected Product Position (relative to -NH₂) |

| Bromination | Br⁺ | Br₂ | Ortho |

| Chlorination | Cl⁺ | Cl₂ | Ortho |

| Nitration (Protected) | NO₂⁺ | HNO₃, H₂SO₄ (on acetanilide) | Ortho |

| Sulfonation | SO₃ | Fuming H₂SO₄ | Ortho |

Amine Reactivity and Derivative Formation for Structure Expansion

The primary amino group of the aniline moiety is a versatile functional handle for a variety of transformations, including diazotization, amide coupling, and reductive amination.

Diazotization: Primary aromatic amines react with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form diazonium salts. organic-chemistry.orglibretexts.org These salts are highly valuable synthetic intermediates. The diazonium group can be replaced by a wide range of nucleophiles in what are known as Sandmeyer or Schiemann reactions, allowing for the introduction of halides (Cl, Br, I), cyano, hydroxyl, and fluoro groups onto the aromatic ring. organic-chemistry.org This provides an indirect method for arene functionalization that is complementary to direct electrophilic substitution.

Amide Coupling: The amino group can readily react with carboxylic acids or their activated derivatives (such as acyl chlorides or anhydrides) to form amide bonds. fishersci.co.uk Direct coupling with carboxylic acids requires the use of coupling reagents to facilitate the reaction, as a simple mixture would result in an acid-base reaction. fishersci.co.uknih.gov Common coupling reagents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DIC (N,N'-Diisopropylcarbodiimide), often used in combination with additives like HOBt (1-Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to improve efficiency and suppress side reactions. nih.govpeptide.comresearchgate.net This reaction is fundamental for building larger molecules, including peptidomimetics and other complex structures.

Reductive Amination: Reductive amination is a powerful method for forming carbon-nitrogen bonds. wikipedia.orgmasterorganicchemistry.com The primary amine of this compound can react with an aldehyde or a ketone to form an intermediate imine, which is then reduced in situ to a secondary amine. wikipedia.orgmasterorganicchemistry.com Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl compound. wikipedia.orgmasterorganicchemistry.comresearchgate.net This method provides a highly efficient and controlled way to introduce a wide variety of alkyl substituents onto the aniline nitrogen. wikipedia.org

Strategic Derivatization for Advanced Chemical Structures

The dual reactivity of the this compound scaffold allows for strategic, multi-step derivatization to construct advanced chemical structures with tailored properties. By combining the reactions described above, it is possible to sequentially or orthogonally functionalize both the azetidine and aniline moieties.

For example, one could first perform an N-alkylation on the azetidine ring to introduce a desired substituent. Subsequently, the aniline amino group could be transformed into a diazonium salt, which is then converted to a different functional group (e.g., a halogen) via a Sandmeyer reaction. This halogenated intermediate could then undergo further transformations, such as cross-coupling reactions, to build even more complex molecular frameworks.

Alternatively, the aniline ring could first be functionalized via electrophilic aromatic substitution (e.g., nitration after protection), followed by reduction of the nitro group to a second amino group. This diamino-substituted scaffold would then offer multiple points for further derivatization. The sequence and choice of reactions are critical in designing a synthetic route to a target molecule, leveraging the unique reactivity of each part of the this compound core.

Introduction of Heterocyclic and Aryl Substituents for Scaffold Diversification

The introduction of diverse heterocyclic and aryl moieties onto the this compound core is a key strategy for scaffold diversification. This is commonly achieved through well-established palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These reactions offer a powerful and versatile toolkit for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, respectively.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the synthesis of C-N bonds. wikipedia.org This reaction is instrumental in coupling amines with aryl halides or pseudohalides (like triflates), making it highly suitable for derivatizing the this compound scaffold. wikipedia.orgnih.gov The reaction can be directed at either the primary aniline nitrogen or the secondary azetidine nitrogen, often controlled by the choice of protecting groups and reaction conditions. For instance, coupling an aryl or heteroaryl halide with the primary amino group of this compound (where the azetidine nitrogen is protected) leads to the formation of diarylamine derivatives. Conversely, if the aniline nitrogen is protected, the azetidine nitrogen can be arylated. This method allows for the facile synthesis of a broad range of aryl amines under relatively mild conditions. libretexts.org

The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron species (like a boronic acid or ester) with a halide or triflate, catalyzed by a palladium complex. nih.gov To apply this reaction to the this compound scaffold, the aniline ring would first need to be functionalized with a halide (e.g., bromine or iodine), creating a handle for the Suzuki coupling. For example, starting with a brominated version of the scaffold, a wide array of aryl and heteroaryl boronic acids can be coupled to introduce diverse substituents onto the aniline core. researchgate.net The reaction is known for its mild conditions, tolerance of numerous functional groups, and the commercial availability of a vast library of boronic acids. nih.gov

These cross-coupling strategies are summarized in the table below, illustrating their application for diversifying the this compound core.

Table 1: Cross-Coupling Strategies for Aryl and Heterocycle Introduction This table is interactive. Click on the headers to sort.

| Reaction | Reactant 1 (Scaffold) | Reactant 2 | Catalyst/Reagents | Bond Formed | Product Type |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | This compound | Aryl/Heteroaryl Halide | Pd Catalyst, Ligand, Base | C-N | N-Aryl/N-Heteroaryl Derivative |

Synthesis of Spirocyclic and Fused Azetidine Architectures

Moving beyond simple substitution, the this compound moiety can be incorporated into more complex, three-dimensional structures such as spirocyclic and fused azetidine architectures. These conformationally restricted scaffolds are of great interest in drug discovery as they can improve target selectivity and metabolic stability. enamine.net

Spirocyclic Architectures: Spirocyclic systems feature two rings connected by a single common atom. The synthesis of spirocyclic azetidines often involves the use of an azetidinone (a β-lactam) as a key intermediate. For example, a common strategy involves a [2+2] cycloaddition to form the azetidinone ring, followed by functionalization and subsequent cyclization to form the second ring at the C3 position of the azetidine. nih.gov Another approach is the intramolecular cyclization of a suitably substituted azetidine precursor. Starting with N-protected 3-oxoazetidine, a Wittig or Horner-Wadsworth-Emmons reaction can install an exocyclic double bond, which can then participate in cycloaddition reactions to build the spirocyclic partner. nih.gov Alternatively, multifunctional spirocycles can be synthesized from cyclic carboxylic acids in a two-step sequence involving the formation of azetidinones and their subsequent reduction to azetidines. nih.gov

Fused Architectures: Fused azetidine systems consist of two rings sharing two common atoms. The construction of these bicyclic structures typically relies on intramolecular cyclization reactions. magtech.com.cnrsc.org For instance, a substituent on the azetidine nitrogen of the this compound scaffold containing a reactive group (e.g., a halide or a tosylate) can undergo an intramolecular nucleophilic substitution with a functional group on the aniline ring (or a substituent thereon) to form a new fused ring. Photocycloadditions and ring-contraction strategies are also employed in the synthesis of fused azetidines. magtech.com.cn For example, an intramolecular [2+2] photocycloaddition of an imine and an alkene within a molecule derived from this compound could yield a fused azetidine structure.

The following table outlines representative strategies for the synthesis of these complex azetidine architectures.

Table 2: Synthetic Strategies for Spirocyclic and Fused Azetidines This table is interactive. Click on the headers to sort.

| Architecture | General Strategy | Key Intermediate/Reaction | Description |

|---|---|---|---|

| Spirocyclic | Intramolecular Cyclization | Substituted 3-methyleneazetidine | A substituent on the aniline nitrogen attacks an electrophilic center attached to the C3 position of the azetidine ring. |

| Spirocyclic | Cycloaddition | Azetidinone | [2+2] cycloaddition to form the azetidinone, followed by further reactions to build the spiro partner. |

| Fused | Intramolecular Nucleophilic Substitution | N-substituted azetidine with a leaving group | A nucleophile on the aniline ring displaces a leaving group on a side chain attached to the azetidine nitrogen, forming a fused ring. |

Applications in Advanced Chemical Research and Development Excluding Prohibited Elements

Medicinal Chemistry Research: Molecular Design and Biological Target Interaction Mechanisms

The integration of the 4-(Azetidin-3-yl)aniline scaffold into medicinal chemistry programs is driven by the desirable physicochemical properties conferred by the azetidine (B1206935) ring. This section delves into the specific applications of this compound and its derivatives in the design and development of new therapeutic agents.

Azetidine-Containing Scaffolds as Privileged Motifs in Rational Drug Design

Azetidine-containing building blocks are increasingly utilized in rational drug design to impart conformational rigidity to molecules. This structural constraint can lead to a higher affinity for biological targets by reducing the entropic penalty upon binding. The azetidine ring in this compound serves as a bioisostere for other cyclic and acyclic structures, offering a unique vector for substituent placement and influencing properties such as solubility and metabolic stability. The incorporation of this motif is a strategic approach to navigate and optimize chemical space in the pursuit of novel drug candidates.

Investigation of Molecular Interactions with Biological Targets (e.g., Enzyme Inhibition Mechanisms, Tubulin Binding)

While direct studies on this compound's interaction with specific biological targets are not extensively documented in publicly available literature, the broader class of azetidine-containing compounds has been investigated for various molecular interactions. For instance, derivatives of azetidin-2-ones have been explored as inhibitors of enzymes and as agents that interact with tubulin, a key protein in cell division. The aniline (B41778) portion of this compound provides a versatile handle for chemical modification, allowing for the synthesis of derivatives that can be tailored to interact with the active sites of enzymes or the binding pockets of proteins like tubulin. The investigation of these interactions is crucial for elucidating the mechanism of action of potential drug candidates.

Development of Chemical Probes for Receptor and Pathway Studies

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The this compound structure can serve as a core for the development of such probes. By attaching reporter groups, such as fluorescent tags or biotin, to the aniline or azetidine moieties, researchers can synthesize molecules capable of selectively binding to receptors or other proteins of interest. These probes can be used to visualize and quantify target engagement in cellular and in vivo models, providing valuable insights into disease mechanisms and the effects of potential therapeutic interventions.

Role as Peptidomimetics and Non-Natural Amino Acid Surrogates

The rigid framework of the azetidine ring makes this compound and its derivatives attractive candidates for use as peptidomimetics and non-natural amino acid surrogates. In peptide-based drug discovery, the incorporation of such structures can lead to analogues with enhanced proteolytic stability and improved pharmacokinetic profiles. The defined stereochemistry of the azetidine ring can mimic the secondary structures of peptides, such as β-turns, enabling the design of molecules that can effectively modulate protein-protein interactions.

Design of Lead Compounds with Modulated Biological Potential (e.g., studies on anti-cancer, anti-microbial, and anti-oxidant activity potential based on structural features)

The this compound scaffold is a promising starting point for the design of lead compounds with a wide range of biological activities. Although research specifically on this compound is limited, studies on structurally related azetidinone derivatives have demonstrated significant potential in several therapeutic areas.

Anti-cancer Activity: Azetidinone derivatives have been synthesized and evaluated for their anti-cancer properties. For example, various substituted azetidin-2-one (B1220530) derivatives have shown immunostimulating and cytotoxic effects against cancer cell lines. The mechanism of action for some of these compounds is believed to involve the disruption of microtubule dynamics, a validated target in oncology.

Anti-microbial Activity: The azetidinone ring is a core component of β-lactam antibiotics. Research into novel azetidinone derivatives continues to be an active area in the fight against antimicrobial resistance. Studies on various substituted azetidin-2-ones have demonstrated activity against a range of bacterial and fungal strains. The aniline moiety of this compound can be functionalized to generate a library of compounds for screening against microbial targets.

Anti-oxidant Activity: Oxidative stress is implicated in a variety of diseases, and compounds with antioxidant properties are of significant interest. Derivatives of azetidin-2-one have been investigated for their ability to scavenge free radicals. The presence of the aniline group in this compound suggests that its derivatives could also possess antioxidant potential, as aromatic amines can act as hydrogen or electron donors to neutralize reactive oxygen species.

nih.gov| Compound Class | Biological Activity | Key Findings | References |

|---|---|---|---|

| Azetidin-2-one derivatives | Anti-cancer | Demonstrated efficacy against MCF-7 cell lines with inhibition percentages ranging from 89% to 94% at micromolar concentrations for some derivatives. | nih.gov |

| Azetidin-2-one derivatives | Anti-microbial | Significant potential with MIC ranges of 3.34 µM to 3.71 µM for some compounds against various bacterial strains. | nih.gov |

| Azetidin-2-one derivatives | Anti-oxidant | Several synthetic derivatives showed greater stability and effectiveness than standard drugs in DPPH screening assays. |

Materials Science and Polymer Chemistry Applications

While the primary focus of research on this compound has been in the field of medicinal chemistry, its structural features suggest potential applications in materials science and polymer chemistry. The aniline moiety is a well-known monomer for the synthesis of polyaniline, a conductive polymer with a wide range of applications.

The incorporation of the azetidine ring into a polyaniline backbone could introduce unique properties. The strained ring might influence the polymer's morphology, solubility, and electronic properties. Functionalization of the azetidine nitrogen could allow for the preparation of cross-linked or graft polymers with tailored characteristics. However, it is important to note that a thorough review of publicly available scientific literature reveals a lack of specific studies on the synthesis and characterization of polymers derived from this compound. This represents a potential area for future research, exploring the development of novel functional polymers with applications in areas such as sensors, coatings, and electronic devices.

Incorporation into Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

While specific examples detailing the incorporation of this compound into Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are not extensively documented in publicly available literature, the principles of reticular chemistry suggest its high potential as a versatile linker. Aniline derivatives are frequently employed as building blocks in the synthesis of imine-linked COFs through condensation reactions with aldehydes. tcichemicals.comtcichemicals.com The amino group of the aniline moiety in this compound can readily participate in such reactions, forming stable porous crystalline polymers. The azetidine ring would then serve as a functional pendant group within the COF pores, introducing unique steric and electronic properties.

In the realm of MOFs, organic ligands are crucial for connecting metal ions or clusters to form extended porous networks. mdpi.com The aniline nitrogen of this compound could coordinate to metal centers, or the molecule could be further functionalized to include common MOF ligating groups like carboxylates or pyridyls. The azetidine unit would project into the pores of the MOF, offering sites for post-synthetic modification or influencing the selective adsorption of molecules. The development of high-energy MOFs has utilized nitrogen-rich heterocycles, suggesting a potential, albeit different, application area for azetidine-containing linkers. nih.gov

Utility as Monomers and Polymerization Reagents for Advanced Materials

The strained four-membered ring of azetidine makes it an attractive monomer for ring-opening polymerization (ROP). mdpi.comdoi.org This process, which can be initiated cationically or anionically, leads to the formation of polyamines. rsc.orgutwente.nl Specifically, the polymerization of azetidines can result in linear or branched polymers with applications in areas like CO2 adsorption and materials templating. rsc.orgutwente.nl The aniline group in this compound would be incorporated as a pendant group along the resulting polymer chain, imparting properties such as conductivity, redox activity, and the potential for further functionalization.

Furthermore, aniline derivatives are well-established monomers for the synthesis of polyanilines (PANI), a class of conducting polymers. nih.govrsc.orgresearchgate.net The polymerization of this compound, likely through oxidative coupling, would yield a substituted PANI. The azetidine substituent could influence the polymer's solubility, processability, and electronic properties. The steric and electronic effects of substituents on the aniline monomer are known to alter the morphology and properties of the resulting polymers. nih.govrsc.orgresearchgate.net The resulting azetidine-functionalized polyanilines could find use in sensors, anti-corrosion coatings, and electronic devices.

The combination of a polymerizable aniline and a ring-opening azetidine moiety in one molecule also opens possibilities for the synthesis of graft or block copolymers with unique architectures and properties.

Applications in Soft and Dynamic Covalent Materials

Dynamic covalent chemistry (DCC) utilizes reversible reactions to create materials that can adapt their structure and properties in response to external stimuli. The formation of imines from anilines and aldehydes is a commonly used reversible reaction in DCC. The aniline functionality of this compound makes it a suitable component for the construction of dynamic covalent materials such as vitrimers, self-healing polymers, and molecular cages. The azetidine group would act as a structural or functional element within these dynamic systems.

The incorporation of azetidine rings into the backbone or as pendant groups of polymers can influence their physical properties, leading to the formation of soft materials with tunable characteristics. For example, the rigidity of the azetidine ring could affect the glass transition temperature and mechanical properties of the material. The basicity of the azetidine nitrogen could also be exploited to create pH-responsive materials. While direct applications of this compound in this area are yet to be widely reported, the foundational chemistry of its constituent functional groups strongly supports its potential in the design and synthesis of novel soft and dynamic covalent materials.

Catalysis and Ligand Design

The presence of a chiral center and a nucleophilic nitrogen atom within the strained azetidine ring, coupled with the electronic properties of the aniline group, makes this compound and its derivatives promising candidates for applications in catalysis and as ligands for metal complexes.

Azetidine Derivatives as Ligands in Transition-Metal Catalysis

Azetidine-containing molecules have been successfully employed as ligands in a variety of transition-metal-catalyzed reactions. researchgate.net The nitrogen atom of the azetidine ring can coordinate to a metal center, and the stereoelectronic properties of the ligand can be fine-tuned by modifying the substituents on the ring. These ligands have been utilized in reactions such as cross-coupling, where the choice of ligand is crucial for achieving high efficiency and selectivity. calstate.edunih.govrsc.org

For instance, chiral azetidines have been used to create bidentate or tridentate ligands for metals like palladium and nickel, which are active in a range of C-C and C-N bond-forming reactions. nih.gov The specific geometry and strain of the azetidine ring can influence the coordination sphere of the metal, thereby affecting the outcome of the catalytic cycle. While this compound itself may act as a ligand, it can also serve as a scaffold for the synthesis of more complex, multidentate ligands by functionalizing the aniline or the azetidine nitrogen.

Chiral Azetidine Scaffolds in Asymmetric Transformations

The development of chiral ligands for asymmetric catalysis is a major focus of modern organic synthesis, aiming to produce enantiomerically pure compounds. nih.gov Chiral azetidine derivatives have emerged as effective scaffolds for the design of new ligands and organocatalysts. researchgate.netbirmingham.ac.uk These scaffolds have been successfully applied in a range of asymmetric reactions, including Friedel-Crafts alkylations, Henry reactions, and Michael additions. researchgate.net

The conformational rigidity of the four-membered ring can lead to well-defined chiral environments around a catalytic center, enabling high levels of stereocontrol. The synthesis of enantiopure C2-substituted azetidines has been developed, providing access to a variety of chiral building blocks. acs.org These can be incorporated into ligands for transition metals or used directly as organocatalysts. For example, chiral spiro[azetidine-indolines] have been synthesized using copper-catalyzed asymmetric domino reactions. mdpi.com The aniline moiety in this compound provides a convenient point for attaching the azetidine scaffold to other molecular frameworks to create novel chiral ligands and catalysts.

| Catalyst/Ligand Type | Reaction Type | Key Features of Azetidine Scaffold | Representative Metal (if applicable) |

|---|---|---|---|

| Azetidine-based N,N-ligands | Cross-coupling reactions | Coordination to metal center, tunable stereoelectronics | Palladium, Nickel |

| Chiral Azetidine-derived Organocatalysts | Asymmetric Friedel-Crafts, Henry, Michael reactions | Rigid chiral environment, stereocontrol | N/A |

| Chiral Spiro[azetidine-indoline] Ligands | Asymmetric Domino Reactions | Complex three-dimensional structure | Copper |

Organocatalytic Applications of Substituted Anilines and Azetidines

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in organic synthesis. Both substituted anilines and azetidine derivatives have found applications in this field. Aniline derivatives can act as catalysts in various transformations, often proceeding through iminium or enamine intermediates. princeton.edu For example, they have been used in enantioselective alkylations of electron-rich benzenes. princeton.edu

Azetidine-based organocatalysts have also been developed for a range of asymmetric reactions. nih.gov Chiral azetidines can be used to catalyze reactions such as α-chlorination of aldehydes and subsequent transformations to afford functionalized chiral molecules. acs.org The combination of both an aniline and an azetidine moiety in this compound presents interesting possibilities for the design of bifunctional organocatalysts, where one part of the molecule could activate the substrate while the other controls the stereochemistry. The direct asymmetric indolization from anilines using chiral phosphoric acid catalysts highlights the potential of aniline derivatives in complex cascade reactions. nih.govacs.org

Development and Refinement of Analytical Methodologies for Azetidine Structures

Advanced Spectroscopic Characterization Techniques (NMR, IR, Mass Spectrometry) for Complex Structures

Spectroscopic techniques are indispensable for the unambiguous structure elucidation and confirmation of complex molecules like this compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive understanding of the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for detailing the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound would display distinct signals corresponding to the protons on the azetidine ring and the aniline moiety. The protons on the four-membered azetidine ring are expected to appear in the aliphatic region, typically with complex splitting patterns due to geminal and vicinal coupling. ipb.pt The methine proton at the C3 position of the azetidine ring would likely appear as a multiplet. The aromatic protons of the para-substituted aniline ring typically appear as two distinct doublets in the aromatic region (around δ 6.5-7.5 ppm), characteristic of an AA'BB' spin system. rsc.org The signals for the amine (NH₂) and the azetidine (NH) protons are also observable and their chemical shifts can be influenced by solvent and concentration. rsc.org

¹³C NMR: The carbon NMR spectrum provides information on the number and electronic environment of carbon atoms. For this compound, signals for the two chemically distinct carbons of the azetidine ring would be expected in the aliphatic region (typically δ 30-50 ppm). ipb.pt The aniline portion would show four signals in the aromatic region: two for the protonated carbons and two for the quaternary carbons (one attached to the amino group and one to the azetidine ring). rsc.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. These include N-H stretching vibrations for the primary amine (aniline) and the secondary amine (azetidine ring), typically in the 3300-3500 cm⁻¹ region. jmchemsci.comnist.gov Aromatic C-H stretching can be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the azetidine ring appears just below 3000 cm⁻¹. jmchemsci.com The spectrum would also feature C=C stretching vibrations for the aromatic ring in the 1500-1600 cm⁻¹ range and C-N stretching vibrations. nist.gov

Mass Spectrometry (MS) provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and aspects of its structure. For this compound (C₉H₁₂N₂), the molecular weight is 148.21 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺. The fragmentation pattern would likely involve cleavage of the azetidine ring and loss of fragments from the aniline moiety, with characteristic aniline fragments appearing at m/z 93 and 77. massbank.eu

| Technique | Expected Observations for this compound |

|---|---|

| ¹H NMR | Aromatic protons (AA'BB' system, ~δ 6.5-7.5 ppm), Azetidine CH/CH₂ protons (aliphatic region, multiplets), NH and NH₂ protons (variable shifts). ipb.ptrsc.org |

| ¹³C NMR | Aromatic carbons (~δ 115-150 ppm), Azetidine carbons (~δ 30-50 ppm). ipb.ptrsc.org |

| IR Spectroscopy | N-H stretches (~3300-3500 cm⁻¹), Aromatic C-H stretch (>3000 cm⁻¹), Aliphatic C-H stretch (<3000 cm⁻¹), Aromatic C=C stretch (~1500-1600 cm⁻¹). nist.govjmchemsci.com |

| Mass Spectrometry | Molecular ion peak [M]⁺ at m/z = 148 or [M+H]⁺ at m/z = 149. Fragmentation includes characteristic aniline ions (m/z 93, 77). massbank.eu |

Chromatographic Method Development for High-Purity Isolation and Analysis of Reaction Mixtures

Chromatographic techniques are essential for the isolation of this compound from reaction mixtures and for the analysis of its purity. The polarity and basicity of the compound are key considerations in method development.

High-Performance Liquid Chromatography (HPLC) is a primary technique for both analytical and preparative-scale separation.

Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode for analyzing aniline derivatives. nih.govthermofisher.com Separation is typically achieved on a nonpolar stationary phase, such as a C18 or C8 column. researchgate.net The mobile phase usually consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. sielc.com Due to the basic nature of the aniline and azetidine nitrogen atoms, peak tailing can be an issue. To mitigate this, a small amount of an acid modifier (e.g., formic acid or acetic acid) is often added to the mobile phase, which also makes the method compatible with mass spectrometry detection. sielc.com

Column Chromatography is a standard method for purifying compounds on a laboratory scale.

Silica (B1680970) Gel Chromatography: Silica gel is a common stationary phase for the purification of organic compounds. amazonaws.commdpi.com However, the slightly acidic nature of silica gel can lead to strong adsorption and poor recovery of basic compounds like anilines and azetidines, often resulting in significant tailing of the product spot on a TLC plate. researchgate.net To overcome this, the silica gel can be deactivated, or a small percentage of a basic modifier, such as triethylamine (B128534) or ammonia, is added to the eluent system (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol). researchgate.net

Thin-Layer Chromatography (TLC) is routinely used to monitor the progress of reactions and to identify a suitable solvent system for column chromatography. mdpi.com Similar to column chromatography, adding a small amount of a base to the developing solvent can improve the spot shape for basic compounds. researchgate.net

| Technique | Stationary Phase | Typical Mobile Phase/Eluent | Key Considerations |

|---|---|---|---|

| RP-HPLC | C18 or C8 | Acetonitrile/Water or Methanol/Water with acid modifier (e.g., 0.1% Formic Acid). researchgate.netsielc.com | Acid modifier improves peak shape and ensures protonation for consistent retention. |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol, often with a basic modifier (e.g., 1% Triethylamine). mdpi.comresearchgate.net | Basic modifier is crucial to prevent peak tailing and improve recovery. |

| TLC | Silica Gel Plates | Same as column chromatography eluent. | Used for reaction monitoring and optimization of purification conditions. mdpi.com |

Future Research Directions and Persistent Challenges in 4 Azetidin 3 Yl Aniline Chemistry

Innovation in Green Chemistry Approaches for Azetidine (B1206935) Synthesis

A significant challenge in azetidine synthesis is the development of environmentally benign and sustainable methods. frontiersin.org Traditional syntheses can involve harsh conditions and toxic reagents. rsc.org Future research is increasingly focused on aligning azetidine synthesis with the principles of green chemistry.

Key areas of innovation include:

Microwave-Assisted Synthesis: One-pot syntheses of nitrogen-containing heterocycles, including azetidines, have been achieved using microwave irradiation. organic-chemistry.org This method offers a simple and efficient cyclocondensation in an alkaline aqueous medium, reducing reaction times and potentially energy consumption. organic-chemistry.org

Catalytic Methods: The development of efficient catalytic systems is crucial. Lanthanoid(III) trifluoromethanesulfonates, for example, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields, even with acid-sensitive functional groups. frontiersin.org Photo-induced copper catalysis represents another promising avenue, enabling [3+1] radical cascade cyclizations of aliphatic amines with alkynes under mild conditions. nih.gov

Avoiding Toxic Reagents: Research is aimed at developing methods that avoid toxic reagents. rsc.org For instance, efficient activation of hydroxyl groups in amino alcohols has been developed as an alternative to using hazardous chemicals, allowing for the synthesis of functionalized azetidines. rsc.org

Atom Economy: Designing reactions with high atom economy, such as cycloaddition reactions, is a core goal. The visible light-mediated aza-Paternò-Büchi reaction, an intermolecular [2+2] photocycloaddition, provides a pathway to construct densely functionalized azetidines from imines and alkenes. rsc.orgresearchgate.net

Expanding the Scope of Stereoselective Transformations for Diverse Azetidine Architectures

The synthesis of enantioenriched azetidines remains a significant hurdle, partly due to the difficulty in accessing these forms. nih.gov Controlling the three-dimensional structure is critical for applications in medicinal chemistry, where stereochemistry dictates biological activity. Expanding the toolbox of stereoselective transformations is therefore a high-priority research area.

Persistent challenges and future directions include:

Diastereoselective Synthesis: Developing robust procedures for the diastereoselective synthesis of functionalized azetidines is a primary focus. uni-muenchen.de This includes strain-release arylations for the bis-functionalization of azetidines and leveraging various Grignard reagents to create fundamental 3-arylated azetidine compounds. uni-muenchen.de

Enantioselective Synthesis: The union of powerful transformations like directed C-H activation and decarboxylative cross-coupling is being explored for the enantioselective synthesis of functionalized heterocyclic compounds. acs.org Asymmetric hydrogenation is another key strategy envisioned to furnish functionalized azetidine carboxylic acid compounds with high diastereo- and enantioselectivity. acs.org

Stereoselective Functionalization: Beyond creating the ring, stereoselectively modifying it is crucial. The study of azetidine-borane complexes has revealed temperature-dependent stereoselectivity, allowing for the controlled preparation of specific isomers. nih.gov This approach also enables regioselective lithiation and subsequent functionalization, providing a new strategy for synthesizing N-alkyl-2,2-disubstituted azetidines. nih.gov

| Stereoselective Method | Description | Key Features | Reference |

| Asymmetric Hydrogenation | Catalytic hydrogenation of precursors to create chiral centers in the azetidine ring. | Aims for high diastereo- and enantioselectivity. | acs.org |

| Strain-Release Arylation | Utilizes organometallic species to functionalize azabicyclobutanes, leading to bis-functionalized azetidines. | Provides access to selectively 3-arylated intermediates. | uni-muenchen.de |

| Azetidine-Borane Complexes | Employs borane (B79455) complexes to direct stereoselective reactions and subsequent functionalization. | Features temperature-dependent stereoselectivity and regioselective lithiation. | nih.gov |

| Directed C-H Activation | Combines C-H activation with cross-coupling reactions to build complex, enantiomerically enriched scaffolds. | Modular approach amenable to rapid diversity incorporation. | acs.org |

Advanced Computational Modeling for Predictive Design and Mechanistic Understanding

The inherent difficulty in synthesizing azetidine rings has spurred the use of advanced computational tools to guide and rationalize synthetic efforts. bioquicknews.commit.edu Computational modeling is becoming indispensable for predicting reaction feasibility, understanding complex reaction mechanisms, and designing novel synthetic pathways.

Recent breakthroughs and ongoing research focus on:

Predictive Synthesis: Researchers have successfully used computational models to predict which compounds can react to form azetidines via photocatalysis. bioquicknews.commit.edu By calculating frontier orbital energies for reactants like alkenes and oximes, models can predict reaction success and yield in seconds, expanding the known range of viable substrates for azetidine synthesis. mit.edu

Mechanistic Insights: Computational studies provide deep insights into reaction mechanisms. For instance, DFT studies have been employed to understand the four-membered ring formation in photocycloadditions and to support the role of specific intermediates in radical cascade cyclizations. nih.govresearchgate.net Calculations have also helped to support experimental observations regarding the structure and reactivity of azetidine-borane complexes, suggesting the borane group promotes lithiation through an electrostatic effect. nih.gov